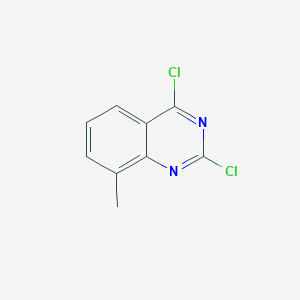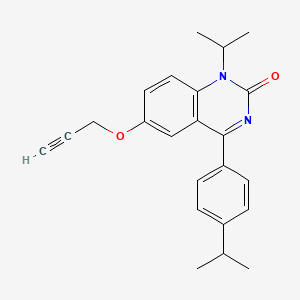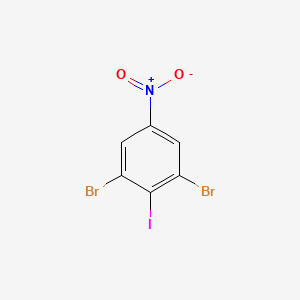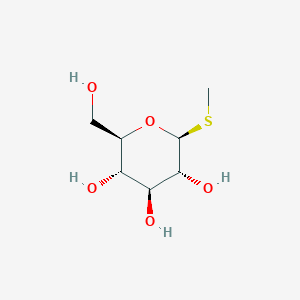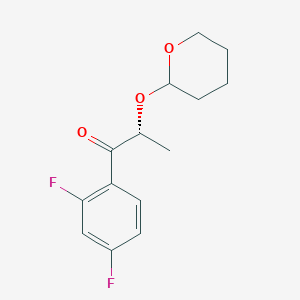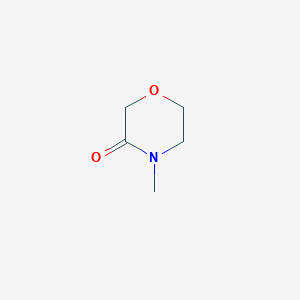
4-Metilmorfolin-3-ona
Descripción general
Descripción
4-Methylmorpholin-3-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of morpholine, featuring a methyl group at the fourth position and a ketone group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
4-Methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
Target of Action
It is known that morpholinones, a class of compounds to which 4-methylmorpholin-3-one belongs, can interact with various biological targets .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of 4-Methylmorpholin-3-one .
Análisis Bioquímico
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Transport and Distribution
Information about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is limited .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methylmorpholin-3-one involves the reaction of 2-(methylamino)ethanol with chloroacetyl chloride in the presence of sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 15-20°C. The mixture is then neutralized with aqueous hydrochloric acid and extracted with dichloromethane. The organic extracts are washed, dried, and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production of 4-Methylmorpholin-3-one typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated flash column chromatography and other purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the methyl and ketone groups.
N-Methylmorpholine: Similar to 4-Methylmorpholin-3-one but with a different substitution pattern.
4-Methylmorpholine: Lacks the ketone group present in 4-Methylmorpholin-3-one.
Uniqueness
4-Methylmorpholin-3-one is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBGDBLZZPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451557 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-78-2 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the specific 4-Methylmorpholin-3-one derivative discussed in the research paper interact with MDM2?
A1: The research paper focuses on the co-crystal structure of MDM2 with (2S,5R,6S)-2-benzyl-5,6-bis(4-chlorophenyl)-4-methylmorpholin-3-one. While the abstract doesn't provide specific details on the interaction, it implies that this specific derivative acts as an inhibitor of MDM2. [] This likely occurs through binding to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and the tumor suppressor protein p53.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


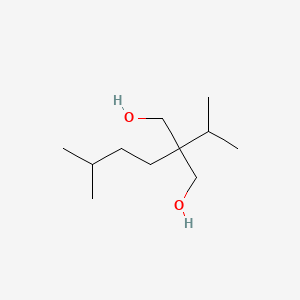
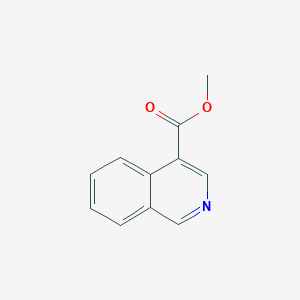
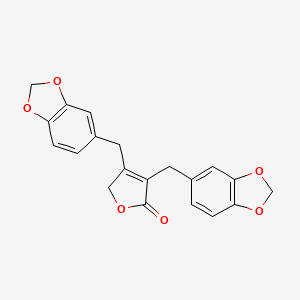


![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

